molecular formula C6H11F2NO B1446631 3-(Difluoromethoxy)cyclopentan-1-amine CAS No. 1592408-49-5

3-(Difluoromethoxy)cyclopentan-1-amine

Katalognummer: B1446631
CAS-Nummer: 1592408-49-5
Molekulargewicht: 151.15 g/mol
InChI-Schlüssel: BSKXSHHPXOUPLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethoxy)cyclopentan-1-amine is a fluorinated cyclopentane derivative featuring a difluoromethoxy (-OCF₂H) group at the 3-position and a primary amine (-NH₂) at the 1-position of the cyclopentane ring. The difluoromethoxy group contributes to increased lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation, traits observed in related fluorinated amines . Molecular weight is estimated at 149.18 g/mol (based on formula C₆H₁₁F₂NO), with a likely liquid state at room temperature, inferred from similar amines like 3-(methoxymethyl)cyclopentan-1-amine .

Eigenschaften

IUPAC Name

3-(difluoromethoxy)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)10-5-2-1-4(9)3-5/h4-6H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKXSHHPXOUPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Difluoromethoxylation of Phenolic or Cycloalkyl Precursors

A critical step in the preparation is the introduction of the difluoromethoxy group. According to procedures adapted from Li et al., phenolic hydroxyl groups can be converted to difluoromethoxy substituents using difluorocarbene precursors such as (bromodifluoromethyl)trimethylsilane in the presence of a base like aqueous potassium hydroxide (KOH) in dichloromethane. This approach achieves moderate to good yields (~78%) of difluoromethoxylated intermediates.

While this example relates to aromatic systems, similar difluoromethoxylation strategies can be adapted to cyclopentane derivatives bearing hydroxyl groups, enabling the formation of 3-(difluoromethoxy)cyclopentan-1-amine precursors.

Amination of Cyclopentane Derivatives

The introduction of the amine group at the 1-position of cyclopentane can be achieved through:

  • Reductive amination of cyclopentanone derivatives.
  • Nucleophilic substitution reactions on halogenated cyclopentane intermediates.
  • Catalytic hydrogenation of nitrocyclopentane precursors.

In patent literature related to cyclopentane derivatives with fluorinated substituents, alkylation steps involving chloromethylcyclopentane intermediates followed by reduction and amination have been described, often employing catalytic hydrogenation or metal hydride reagents.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Yield/Notes
1 Difluoromethoxylation (Bromodifluoromethyl)trimethylsilane, KOH, CH2Cl2 ~78% yield for aromatic analogs; adaptable to cyclopentane systems
2 Halogenation (chloromethylation) Acid catalyst, chlorinating agent Used for preparing chloromethylcyclopentane intermediates
3 Alkylation Alkali base, alkyl halide Formation of key intermediates for further amination
4 Reduction/Amination Catalytic hydrogenation or metal hydrides Conversion to primary amine group at cyclopentane C-1

Detailed Research Findings and Notes

  • Difluoromethoxylation : The difluoromethoxy group is introduced via difluorocarbene chemistry, which involves the generation of difluorocarbene intermediates from bromodifluoromethylsilane reagents. This method is efficient and allows for selective substitution on hydroxyl-containing substrates.

  • Amination Strategies : The conversion of halogenated cyclopentane intermediates to amines is generally performed under reductive conditions. Catalysts such as palladium or iron, along with hydride donors, facilitate the reduction of intermediates to the desired amine.

  • Solvent and Base Selection : Alkylation and difluoromethoxylation steps require careful choice of solvents and bases to avoid side reactions. For example, alkylation solvents exclude dimethylformamide (DMF) and dimethylacetamide (DMA) to prevent undesired reactions.

  • Stereochemical Control : While the patent literature primarily discusses racemic or unspecified stereochemistry, enantioselective approaches may involve chiral catalysts or resolution steps to isolate desired enantiomers if required for biological activity.

Comparative Table of Preparation Approaches

Preparation Aspect Methodology Advantages Limitations
Difluoromethoxy introduction Difluorocarbene insertion using bromodifluoromethylsilane High selectivity, moderate to good yield Requires careful handling of reagents
Amination Reductive amination or catalytic hydrogenation Straightforward conversion to amine May require catalyst optimization
Halogenation/Alkylation Chloromethylation followed by alkylation Enables introduction of amine precursor Sensitive to solvent and base choice
Overall synthesis Multi-step sequence combining above methods Allows modular construction Multi-step with purification challenges

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Difluoromethoxy)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, such as amines or alcohols.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxycyclopentanone, while reduction could produce cyclopentan-1-amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethoxy)cyclopentan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(Difluoromethoxy)cyclopentan-1-amine involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The difluoromethoxy group can enhance the compound’s binding affinity and specificity for these targets, potentially leading to desired biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

3-(Methoxymethyl)cyclopentan-1-amine

  • Molecular Formula: C₇H₁₅NO
  • Molecular Weight : 129.20 g/mol
  • Key Differences : Replacing -OCF₂H with a methoxymethyl (-CH₂OCH₃) group reduces electronegativity and lipophilicity. This analog is a liquid (storage at +4°C) with a PubChem CID of 79576639 . The absence of fluorine atoms likely lowers metabolic stability compared to the difluoromethoxy variant.

1-(3,3-Difluorocyclopentyl)ethan-1-amine

  • Molecular Formula : C₇H₁₃F₂N
  • Molecular Weight : 149.18 g/mol
  • Key Differences: This compound has a difluorinated cyclopentyl group and an ethylamine side chain. It is available from multiple suppliers (e.g., ChemBK) and shares a similar molecular weight to the target compound .

Ring Size and Conformational Flexibility

3-(Difluoromethoxy)cyclohexan-1-amine

  • Molecular Formula: C₇H₁₃F₂NO (estimated)
  • Molecular Weight : ~163.18 g/mol
  • Key Differences : The cyclohexane ring reduces ring strain and increases conformational flexibility compared to cyclopentane derivatives. A related cyclohexane analog, 3-phenylsulfanylpropan-1-ol (C₉H₁₂OS, MW 168.26 g/mol), is a liquid at room temperature, suggesting similar physical states for this class .

Fluorination Patterns

(1R,3S)-3-Fluorocyclopentan-1-amine

  • Molecular Formula : C₅H₁₀FN
  • Molecular Weight : 103.14 g/mol
  • Key Differences : A single fluorine atom at the 3-position reduces steric and electronic effects compared to the difluoromethoxy group. This compound has four suppliers, indicating commercial relevance for fluorinated cyclopentylamines .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Physical State Notable Properties
3-(Difluoromethoxy)cyclopentan-1-amine C₆H₁₁F₂NO 149.18 (estimated) -OCF₂H at C3 Likely liquid High lipophilicity, metabolic stability
3-(Methoxymethyl)cyclopentan-1-amine C₇H₁₅NO 129.20 -CH₂OCH₃ at C3 Liquid Lower metabolic stability vs. fluorinated
1-(3,3-Difluorocyclopentyl)ethan-1-amine C₇H₁₃F₂N 149.18 -C(CH₂F₂)CH₂NH₂ Not reported Ethylamine side chain enhances bulkiness
3-(Difluoromethoxy)cyclohexan-1-amine C₇H₁₃F₂NO 163.18 (estimated) -OCF₂H on cyclohexane Liquid Increased flexibility, reduced ring strain
(1R,3S)-3-Fluorocyclopentan-1-amine C₅H₁₀FN 103.14 -F at C3 Not reported Simplified fluorination, lower lipophilicity

Research Implications and Limitations

  • Electronic Effects : The difluoromethoxy group’s electron-withdrawing nature may enhance hydrogen-bonding interactions in drug-receptor binding, as seen in fluorinated spirocyclic amines .
  • Data Gaps : Direct pharmacological or thermodynamic data for 3-(Difluoromethoxy)cyclopentan-1-amine are absent in the evidence; properties are inferred from structural analogs .

Biologische Aktivität

3-(Difluoromethoxy)cyclopentan-1-amine (CAS No. 1592408-49-5) is a fluorinated amine compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(Difluoromethoxy)cyclopentan-1-amine features a cyclopentane ring substituted with a difluoromethoxy group and an amine functional group. This unique structure is anticipated to influence its interaction with biological targets.

The biological activity of 3-(Difluoromethoxy)cyclopentan-1-amine is hypothesized to involve the following mechanisms:

  • Receptor Interaction : Similar compounds have been shown to act as inverse agonists or inhibitors for various receptors, including those involved in inflammation and immune response modulation.
  • Enzyme Inhibition : The compound may inhibit enzymes related to key biochemical pathways, potentially affecting processes such as cytokine signaling and cell proliferation .
  • Signal Transduction Modulation : It is likely that this compound influences cellular signaling pathways, leading to altered cellular responses.

Biological Activity

Research indicates that 3-(Difluoromethoxy)cyclopentan-1-amine may exhibit various biological activities, including:

Case Studies and Research Findings

While specific case studies on 3-(Difluoromethoxy)cyclopentan-1-amine are sparse, related compounds provide insights into its potential applications:

  • In Vitro Studies : Compounds with similar structures have been tested in vitro for their effects on cancer cell lines (e.g., MCF-7 breast cancer cells). These studies often utilize assays to measure cell viability and apoptosis rates .
  • Animal Models : Animal studies investigating the pharmacokinetics and therapeutic effects of structurally analogous compounds suggest that such fluorinated amines could be effective in modulating disease states related to inflammation and cancer.

Data Table: Comparative Biological Activity

Compound NameBiological ActivityReference
3-(Difluoromethoxy)cyclopentan-1-aminePotential antimicrobial effects
4-(3-Fluorophenyl)-3,3-dimethylpyrrolidineAntitumor activity
Azapodophyllotoxin analogsInhibition of tubulin binding

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Difluoromethoxy)cyclopentan-1-amine in laboratory settings?

  • Methodological Answer : The compound can be synthesized via difluoromethylation of a cyclopentanol precursor followed by amination. Key steps include:

  • Difluoromethylation : Use reagents like sodium chlorodifluoroacetate under basic conditions (e.g., KOH) in polar aprotic solvents (DMF, 60–80°C) to introduce the difluoromethoxy group .
  • Amination : Employ reductive amination or Gabriel synthesis to introduce the amine moiety, with catalytic hydrogenation (H₂/Pd-C) or phthalimide intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Use a combination of:

  • ¹⁹F NMR : Identifies difluoromethoxy group chemical shifts (δ ~ -80 to -85 ppm) .
  • ¹H/¹³C NMR : Assigns cyclopentane ring protons (δ 1.5–2.5 ppm) and amine protons (δ 1.0–1.5 ppm, broad) .
  • IR Spectroscopy : Confirms N-H stretches (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₆H₁₀F₂NO) .

Q. How can researchers initially screen for biological activity?

  • Methodological Answer : Conduct preliminary assays:

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., PCSK9 inhibition, as suggested by structural analogs ).
  • Receptor Binding : Radioligand displacement assays (e.g., GPCRs) with competitive binding protocols .
  • Computational Prediction : Apply QSAR models to prioritize targets based on lipophilicity (logP ~1.5) and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Jacobsen epoxidation for cyclopentane ring functionalization .
  • Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) separates enantiomers; monitor with polarimetry .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives enhances enantiomeric excess (ee >98%) .

Q. How to resolve contradictions in reported reaction yields (e.g., 40% vs. 70%)?

  • Methodological Answer : Perform a Design of Experiments (DoE) to isolate critical variables:

  • Solvent Polarity : Compare DMF (polar aprotic) vs. THF (less polar) in difluoromethylation .
  • Temperature Gradients : Optimize amination at 25°C (room temp) vs. 50°C (accelerated kinetics) .
  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency .

Q. What computational strategies predict target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to PCSK9 (PDB: 7R0Z) with flexible side-chain sampling .
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding) .

Q. How to address regioselectivity challenges in substitution reactions?

  • Methodological Answer :

  • Directing Groups : Introduce a nitro group para to the difluoromethoxy moiety to steer electrophilic attacks .
  • Steric Control : Use bulky bases (e.g., LDA) to favor substitution at less hindered positions .

Q. What strategies improve stability in aqueous solutions?

  • Methodological Answer :

  • pH Buffering : Store at pH 6–7 (phosphate buffer) to prevent amine protonation/degradation .
  • Antioxidants : Add 0.1% BHT to inhibit radical-mediated decomposition .
  • Lyophilization : Freeze-dry and store under argon at -20°C for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethoxy)cyclopentan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethoxy)cyclopentan-1-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.